molecular formula C16H20N4 B11824422 N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine

N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine

Cat. No.: B11824422
M. Wt: 268.36 g/mol
InChI Key: ZLRKOBGGKADOBF-UHFFFAOYSA-N
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Description

N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine is a complex organic compound that features an azide group, a benzyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine typically involves multiple steps. One common approach is the alkylation of cyclohex-2-en-1-amine with benzyl bromide to form N-benzylcyclohex-2-en-1-amine. This intermediate is then subjected to a reaction with propargyl bromide to introduce the propargyl group. Finally, the azide group is introduced via a reaction with sodium azide under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine is primarily related to its azide group. The azide group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property makes it valuable in bioorthogonal chemistry, where it can label biomolecules without interfering with biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(prop-2-en-1-yl)acetamide
  • N-(prop-2-yn-1-yl)naphthalene-1-carboxamide
  • 2,3-dichloro-N-(prop-2-yn-1-yl)benzamide

Uniqueness

N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine is unique due to its combination of an azide group, a benzyl group, and a cyclohexene ring.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

N-(2-azidoprop-2-enyl)-N-benzylcyclohex-2-en-1-amine

InChI

InChI=1S/C16H20N4/c1-14(18-19-17)12-20(16-10-6-3-7-11-16)13-15-8-4-2-5-9-15/h2,4-6,8-10,16H,1,3,7,11-13H2

InChI Key

ZLRKOBGGKADOBF-UHFFFAOYSA-N

Canonical SMILES

C=C(CN(CC1=CC=CC=C1)C2CCCC=C2)N=[N+]=[N-]

Origin of Product

United States

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